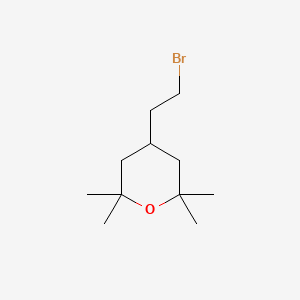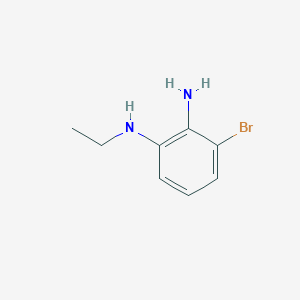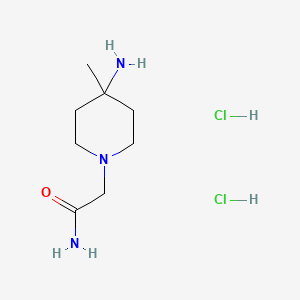
(3,4-Difluorostyryl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Difluorostyryl)boronic acid is an organoboron compound that features a boronic acid group attached to a styryl moiety with fluorine atoms at the 3 and 4 positions of the phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluorostyryl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3,4-difluorostyrene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like X-Phos to facilitate the formation of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3,4-Difluorostyryl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styryl derivatives. It can also participate in oxidation reactions to form the corresponding phenol derivatives and reduction reactions to yield the corresponding alkane .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include biaryl compounds, phenols, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,4-Difluorostyryl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Difluorostyryl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine atoms and styryl group, making it less reactive in certain cross-coupling reactions.
(3,4-Difluorophenyl)boronic Acid: Similar structure but without the styryl moiety, leading to different reactivity and applications.
Uniqueness: (3,4-Difluorostyryl)boronic acid is unique due to the presence of both fluorine atoms and the styryl group, which enhance its reactivity and versatility in organic synthesis. The fluorine atoms increase the compound’s stability and electron-withdrawing properties, while the styryl group allows for the formation of extended conjugated systems .
Properties
Molecular Formula |
C8H7BF2O2 |
|---|---|
Molecular Weight |
183.95 g/mol |
IUPAC Name |
[(E)-2-(3,4-difluorophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H7BF2O2/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,12-13H/b4-3+ |
InChI Key |
KOMVOXTYQNBAII-ONEGZZNKSA-N |
Isomeric SMILES |
B(/C=C/C1=CC(=C(C=C1)F)F)(O)O |
Canonical SMILES |
B(C=CC1=CC(=C(C=C1)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide](/img/structure/B13455177.png)
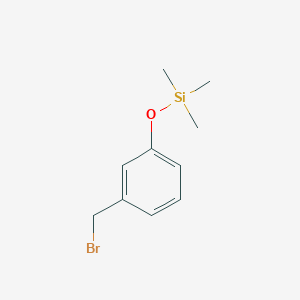
![2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13455184.png)
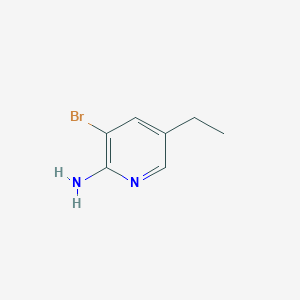
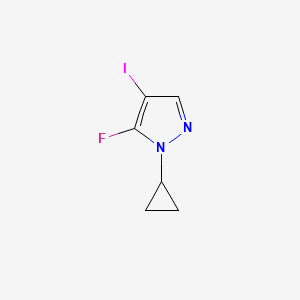
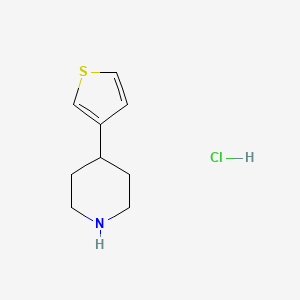
![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13455201.png)
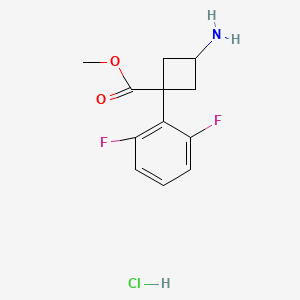
![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)
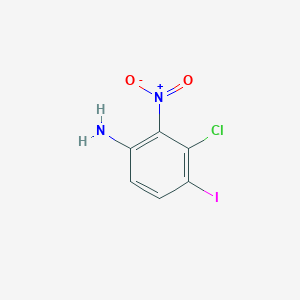
![{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)
